Cas no 2763749-21-7 (1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride)

1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride structure
2763749-21-7 structure
Product name:1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride
CAS No:2763749-21-7
MF:C6H12ClNO2
Molecular Weight:165.617980957031
CID:5920277
PubChem ID:165981581

1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride 化学的及び物理的性質

名前と識別子

    • 1-{2,5-dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride
    • EN300-37355888
    • 2763749-21-7
    • 1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride
    • インチ: 1S/C6H11NO2.ClH/c7-3-6-1-5(2-9-6)8-4-6;/h5H,1-4,7H2;1H
    • InChIKey: NQKGBOKSARDEMM-UHFFFAOYSA-N
    • SMILES: Cl.O1CC2CC1(CN)CO2

計算された属性

  • 精确分子量: 165.0556563g/mol
  • 同位素质量: 165.0556563g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 128
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 44.5Ų

1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-37355888-10.0g
1-{2,5-dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride
2763749-21-7 95.0%
10.0g
$7927.0 2025-03-18
Enamine
EN300-37355888-1.0g
1-{2,5-dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride
2763749-21-7 95.0%
1.0g
$1844.0 2025-03-18
Aaron
AR027X71-2.5g
1-{2,5-dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride
2763749-21-7 95%
2.5g
$4991.00 2023-12-15
Aaron
AR027X71-50mg
1-{2,5-dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride
2763749-21-7 95%
50mg
$699.00 2025-02-15
1PlusChem
1P027WYP-1g
1-{2,5-dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride
2763749-21-7 95%
1g
$2341.00 2024-05-07
1PlusChem
1P027WYP-50mg
1-{2,5-dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride
2763749-21-7 95%
50mg
$668.00 2024-05-07
Enamine
EN300-37355888-0.05g
1-{2,5-dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride
2763749-21-7 95.0%
0.05g
$490.0 2025-03-18
Enamine
EN300-37355888-0.1g
1-{2,5-dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride
2763749-21-7 95.0%
0.1g
$639.0 2025-03-18
Enamine
EN300-37355888-0.25g
1-{2,5-dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride
2763749-21-7 95.0%
0.25g
$913.0 2025-03-18
Enamine
EN300-37355888-2.5g
1-{2,5-dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride
2763749-21-7 95.0%
2.5g
$3611.0 2025-03-18

1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride 関連文献

1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochlorideに関する追加情報

Introduction to 1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride (CAS No. 2763749-21-7)

1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride (CAS No. 2763749-21-7) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of dioxabicycloalkylamines, a structural motif known for its unique pharmacological properties and potential therapeutic applications. The presence of a dioxane ring fused with a bicyclo[2.2.1]heptane backbone imparts distinct steric and electronic characteristics, making it a valuable scaffold for drug discovery and development.

The hydrochloride salt form of this compound enhances its solubility and stability, which are critical factors for pharmaceutical formulations. This salt form is particularly advantageous in medicinal chemistry due to its improved bioavailability and pharmacokinetic profiles, facilitating its use in both preclinical and clinical studies.

Recent advancements in the synthesis of complex cyclic compounds have enabled the efficient preparation of 1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride, opening new avenues for exploring its biological activities. The synthesis involves multi-step organic transformations, including ring-closing metathesis, dihydroxylation reactions, and subsequent functional group modifications, which highlight the synthetic prowess required to handle such intricate molecular architectures.

One of the most compelling aspects of this compound is its potential as a pharmacophore in the development of novel therapeutic agents. Studies have indicated that dioxabicycloalkylamines exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The unique three-dimensional structure of 1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride provides a favorable binding profile with biological targets, making it an attractive candidate for further investigation.

In the realm of drug discovery, the exploration of novel scaffolds is essential for overcoming resistance mechanisms and improving treatment outcomes. The structural features of 1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride align well with this objective, as they allow for selective modulation of biological pathways without significant off-target effects. This is particularly important in the treatment of chronic diseases where long-term efficacy and safety are paramount.

Current research efforts are focused on evaluating the pharmacological properties of 1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride in various disease models. Preliminary in vitro studies have demonstrated promising results in terms of inhibiting key enzymes involved in inflammation and pain signaling pathways. These findings suggest that this compound may serve as a lead molecule for the development of next-generation therapeutics.

The role of computational chemistry and molecular modeling has been instrumental in understanding the interactions between 1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride and its biological targets. Advanced computational techniques have allowed researchers to predict binding affinities, optimize molecular structures, and design derivatives with enhanced pharmacological profiles. These insights have accelerated the drug discovery process and have provided a rational framework for developing novel analogs.

Another area of interest is the potential application of 1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride in combination therapies. The ability to synergize multiple drug candidates can lead to improved therapeutic outcomes by targeting different aspects of a disease simultaneously. Preliminary data suggest that when combined with existing treatments, this compound may enhance efficacy while minimizing side effects.

The synthetic methodologies developed for 1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride also contribute to the broader field of organic chemistry by providing new strategies for constructing complex cyclic frameworks. These methods can be adapted for synthesizing other dioxabicycloalkylamine derivatives, thereby expanding the library of pharmacologically relevant compounds available for research.

In conclusion, 1-{2,5-Dioxabicyclo[2.

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